molecular formula C5H4N2S B1285279 5-Aminothiophene-2-carbonitrile CAS No. 52532-63-5

5-Aminothiophene-2-carbonitrile

Cat. No.: B1285279
CAS No.: 52532-63-5
M. Wt: 124.17 g/mol
InChI Key: GISCGLDZXOXKBZ-UHFFFAOYSA-N
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Description

5-Aminothiophene-2-carbonitrile is a heterocyclic compound that contains a five-membered ring with sulfur as the heteroatom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminothiophene-2-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Gewald reaction under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Aminothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .

Scientific Research Applications

5-Aminothiophene-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene: Shares a similar thiophene ring structure but lacks the nitrile group.

    5-Aminothiophene-2-carboxylate: Contains a carboxylate group instead of a nitrile group.

    2-Amino-4,5-dihydrothiophene-3-carbonitrile: Another derivative with different substitution patterns

Uniqueness

5-Aminothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-aminothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-4-1-2-5(7)8-4/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISCGLDZXOXKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561324
Record name 5-Aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52532-63-5
Record name 5-Aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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